molecular formula C15H23NO3S B5263628 N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide

N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide

Cat. No.: B5263628
M. Wt: 297.4 g/mol
InChI Key: QFHJAPOIRRMCTP-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with cyclohexylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethoxybenzenesulfonyl chloride+cyclohexylmethylamineThis compound+HCl\text{4-ethoxybenzenesulfonyl chloride} + \text{cyclohexylmethylamine} \rightarrow \text{this compound} + \text{HCl} 4-ethoxybenzenesulfonyl chloride+cyclohexylmethylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The ethoxy group on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, although these are less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used, although specific conditions would depend on the desired outcome.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include various substituted benzenesulfonamides.

    Hydrolysis: The major products are 4-ethoxybenzenesulfonic acid and cyclohexylmethylamine.

Scientific Research Applications

N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial properties.

    Medicine: As a sulfonamide, it could be explored for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide would depend on its specific application. In the context of its potential antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-4-methoxybenzenesulfonamide
  • N-(cyclohexylmethyl)-4-chlorobenzenesulfonamide
  • N-(cyclohexylmethyl)-4-nitrobenzenesulfonamide

Uniqueness

N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and potential biological activity. Compared to similar compounds with different substituents on the benzene ring, the ethoxy group may confer distinct properties that could be advantageous in specific applications.

Properties

IUPAC Name

N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-2-19-14-8-10-15(11-9-14)20(17,18)16-12-13-6-4-3-5-7-13/h8-11,13,16H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHJAPOIRRMCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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